Sordarin's Precision Strike: A Technical Guide to its Mechanism of Action on the Fungal Ribosome
Sordarin's Precision Strike: A Technical Guide to its Mechanism of Action on the Fungal Ribosome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sordarin and its derivatives represent a unique class of antifungal agents that exhibit a highly specific mechanism of action, targeting the fungal protein synthesis machinery. Unlike many conventional antifungals that disrupt the cell membrane, sordarins inhibit the elongation phase of translation by stabilizing the complex between the ribosome and eukaryotic elongation factor 2 (eEF2).[1] This action effectively stalls the ribosome on the messenger RNA (mRNA), leading to a cessation of protein synthesis and subsequent fungal cell death.[2] The high selectivity of sordarins for fungal eEF2 over its mammalian counterpart makes this class of compounds a compelling area of research for the development of novel antifungal therapies with a potentially wide therapeutic window. This technical guide provides an in-depth exploration of the molecular mechanism of sordarin, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
The Molecular Mechanism of Sordarin: A Stabilizing Act
Sordarin's antifungal activity is centered on its ability to lock the fungal ribosome in a post-translocational state. The core of this mechanism is the stabilization of the ternary complex formed by the 80S ribosome, eEF2, and sordarin itself.[3]
eEF2, a GTP-dependent translocase, is essential for the elongation phase of protein synthesis. It catalyzes the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome, a critical step for the progression of the ribosome along the mRNA template. Sordarin does not directly inhibit the GTPase activity of eEF2.[2] Instead, it binds to a specific pocket on eEF2, inducing and stabilizing a conformation that remains tightly bound to the ribosome even after GTP hydrolysis.[2][4] This persistent complex physically obstructs the binding of the next aminoacyl-tRNA to the A-site, thereby halting the elongation cycle.[4]
The binding site for sordarin on eEF2 is located at the interface of domains III, IV, and V.[2][5] This strategic location allows the drug to act as a molecular "glue," holding these domains in a rigid conformation that is incompatible with the dynamic changes required for eEF2 to dissociate from the ribosome and complete the translocation cycle. The high specificity of sordarin for fungal eEF2 is attributed to amino acid variations within this binding pocket between fungi and mammals.[6]
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Caption: Sordarin's mechanism of action on the fungal ribosome.
Quantitative Analysis of Sordarin's Antifungal Activity
The efficacy of sordarin and its derivatives has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize key quantitative data, including the 50% inhibitory concentrations (IC₅₀) from in vitro protein synthesis assays and the minimum inhibitory concentrations (MIC) from fungal growth inhibition assays.
Table 1: In Vitro Protein Synthesis Inhibition (IC₅₀)
| Compound | Fungal Species | IC₅₀ (µg/mL) |
| Sordarin | Candida albicans | 0.01 |
| Sordarin | Candida glabrata | 0.2 |
| Sordarin | Cryptococcus neoformans | 0.06 |
| Sordarin | Rabbit Reticulocyte | >100 |
| GR135402 | Candida albicans | 0.02 |
| GR135402 | Candida glabrata | 0.04 |
| GR135402 | Cryptococcus neoformans | 0.08 |
| GR135402 | Candida krusei | >100 |
| GR135402 | Candida parapsilosis | >100 |
Data sourced from Domínguez et al., 1998.[1]
Table 2: Fungal Growth Inhibition (MIC)
| Compound | Fungal Species | MIC Range (µg/mL) |
| Sordarin | Candida albicans | 0.25 - 2 |
| Sordarin | Candida glabrata | 0.5 - 4 |
| Sordarin | Cryptococcus neoformans | 0.5 - 4 |
| GM 193663 | Candida kefyr | 0.004 |
| GM 222712 | Candida glabrata | 0.5 |
| GM 237354 | Cryptococcus neoformans | 0.25 |
| Sordarin Derivatives | Pneumocystis carinii | <0.008 |
| GM 222712 | Aspergillus flavus | 0.25 - 1 |
| GM 222712 | Aspergillus fumigatus | 32 |
Data compiled from various sources, including Herreros et al., 1999.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Poly(U)-directed)
This assay measures the ability of sordarin to inhibit the synthesis of polyphenylalanine from a polyuridylic acid (poly(U)) template in a fungal cell-free system.
Methodology:
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Preparation of Fungal Cell-Free Lysate (S-30 or S-100 fraction):
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Grow fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) in a suitable rich medium to mid-log phase.
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Harvest cells by centrifugation and wash with a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT).
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Lyse the cells using mechanical disruption (e.g., glass bead vortexing or a French press).
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Centrifuge the lysate at 30,000 x g to obtain the S-30 supernatant. For an S-100 fraction, a subsequent centrifugation at 100,000 x g is performed to pellet ribosomes, with the supernatant containing the soluble translation factors.
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Translation Reaction:
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Prepare a reaction mixture containing:
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Fungal cell-free lysate (S-30 or reconstituted S-100 with ribosomes)
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Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KOAc, 10 mM Mg(OAc)₂)
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Energy source (ATP, GTP, and a regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)
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Poly(U) mRNA template
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Radiolabeled amino acid ([¹⁴C]-Phenylalanine)
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Varying concentrations of sordarin or a vehicle control.
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Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
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Quantification of Protein Synthesis:
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Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized polyphenylalanine chains.
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Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
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Measure the radioactivity of the filters using a liquid scintillation counter.
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Calculate the percentage of inhibition for each sordarin concentration relative to the control and determine the IC₅₀ value.
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Caption: Experimental workflow for the in vitro translation inhibition assay.
Cryo-Electron Microscopy (Cryo-EM) of the Sordarin-Ribosome-eEF2 Complex
Cryo-EM has been instrumental in visualizing the structural basis of sordarin's mechanism of action at near-atomic resolution.
Methodology:
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Complex Formation:
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Purified fungal 80S ribosomes are incubated with purified eEF2 in the presence of a non-hydrolyzable GTP analog (e.g., GDPNP) to form the pre-translocation complex.
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Sordarin is then added to the mixture to stabilize the eEF2 on the ribosome.
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Grid Preparation:
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A small volume of the complex solution is applied to a cryo-EM grid (typically a copper grid with a holey carbon film).
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The grid is blotted to create a thin film of the solution.
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The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the complex.
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Data Collection:
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The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector.
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A large number of images (micrographs) are collected at various tilt angles.
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Image Processing and 3D Reconstruction:
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Individual particle images of the ribosome-eEF2-sordarin complex are computationally extracted from the micrographs.
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The particles are aligned and classified to generate 2D class averages.
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A 3D model of the complex is then reconstructed from the 2D class averages, which can be refined to high resolution.
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Mechanisms of Resistance to Sordarin
Resistance to sordarin in fungi primarily arises from mutations in the gene encoding its target, eEF2. These mutations typically occur within or near the sordarin binding pocket, reducing the affinity of the drug for eEF2 and thereby diminishing its inhibitory effect. Additionally, mutations in certain ribosomal proteins, such as L10e, have also been shown to confer sordarin resistance, likely by allosterically affecting the interaction between eEF2 and the ribosome.
Table 3: Known Sordarin Resistance Mutations in Fungal eEF2 (Saccharomyces cerevisiae)
| Mutation | Location | Effect on Sordarin Binding |
| S523T | Domain III | Abolishes drug binding |
| N138H, A140W | Domain G' | Reduces sordarin affinity |
| Residues 521, 524 | Domain III | Critical for sordarin binding |
Data sourced from Justice et al., 1998 and other studies.
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Caption: Logical relationship of eEF2 mutations to sordarin resistance.
Conclusion
Sordarin's unique mechanism of action, involving the stabilization of the fungal ribosome-eEF2 complex, presents a highly specific and potent strategy for antifungal therapy. The detailed understanding of its molecular interactions, supported by a wealth of quantitative and structural data, provides a solid foundation for the rational design of next-generation sordarin derivatives with improved efficacy and a broader spectrum of activity. The experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery and combating the growing threat of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Sordarin bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species-specific inhibition of fungal protein synthesis by sordarin: identification of a sordarin-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ribosomal protein L10e confer resistance to the fungal-specific eukaryotic elongation factor 2 inhibitor sordarin - PubMed [pubmed.ncbi.nlm.nih.gov]
